molecular formula C20H19N5O2 B12169322 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide

Cat. No.: B12169322
M. Wt: 361.4 g/mol
InChI Key: NRGDRYPTOXGHNX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining an indole core with a pyridopyrimidine scaffold linked via an acetamide group. The indole moiety (1H-indol-3-yl) is a privileged structure in medicinal chemistry, often associated with interactions with serotonin receptors and antioxidant activity . The pyridopyrimidine system (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl) introduces a planar, electron-deficient heterocycle that may enhance binding to kinases or nucleotide-binding proteins .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H19N5O2/c1-13-24-19-16(6-4-8-22-19)20(27)25(13)10-9-21-18(26)11-14-12-23-17-7-3-2-5-15(14)17/h2-8,12,23H,9-11H2,1H3,(H,21,26)

InChI Key

NRGDRYPTOXGHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide , with CAS number 1574472-99-3 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure combines an indole moiety and a pyrido[2,3-d]pyrimidine, suggesting possible interactions with various biological targets.

  • Molecular Formula : C20_{20}H19_{19}N5_5O2_2
  • Molecular Weight : 361.4 g/mol
  • Structural Features : The compound features an indole ring, a pyrido[2,3-d]pyrimidine structure, and an acetamide functional group.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrido[2,3-d]pyrimidines as inhibitors of various cancer cell lines. For instance, certain derivatives have shown significant inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity, which is crucial in many cancers.

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 (µM)Target
B1EGFR Inhibitor13EGFR L858R/T790M
B7EGFR Inhibitor15.63NCI-H1975
A1Anticancer<50A549 Cells

The biological activity of 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide is hypothesized to involve:

  • Inhibition of Kinases : The compound acts as a selective inhibitor for EGFR variants, which are often mutated in non-small cell lung cancer (NSCLC).
  • Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

A recent study evaluated the efficacy of various pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds structurally similar to 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide exhibited selective cytotoxicity towards EGFR-dependent cancer cells while sparing normal cells.

Example Case Study Findings

In vitro assays demonstrated that the compound inhibited the proliferation of A549 (lung carcinoma) and NCI-H1975 (EGFR mutant) cells significantly more than other tested lines, suggesting a targeted mechanism of action.

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

  • Lipophilicity : The target compound’s pyridopyrimidine likely reduces logP compared to alkylated analogs (e.g., compound 12’s octyloxy chain) .
  • Synthetic Feasibility : The ethylacetamide linker is synthetically accessible via acetylation of primary amines, as demonstrated in compounds 24 and 20a .

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